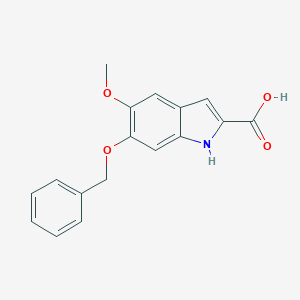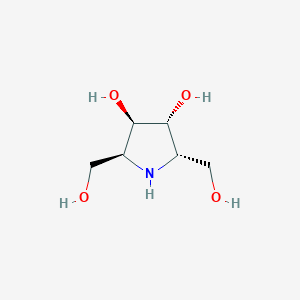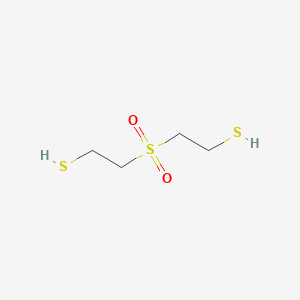
Méthyllycaconitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyllycaconitine Perchlorate, Delphinium sp. is a diterpene alkaloid derived from the Delphinium species. It is known for its role as a potent and specific antagonist of neuronal nicotinic acetylcholine receptors, particularly those incorporating the α7-subunit . This compound has a molecular formula of C37H50N2O10•HClO4 and a molecular weight of 783.3 .
Applications De Recherche Scientifique
Methyllycaconitine Perchlorate has several scientific research applications:
Chemistry: It is used as a probe to study the structure and function of nicotinic acetylcholine receptors.
Biology: The compound is employed in neurobiological studies to investigate the role of α7-subunit-containing nicotinic receptors in neuronal signaling.
Medicine: Research on Methyllycaconitine Perchlorate contributes to the development of therapeutic agents targeting nicotinic receptors for neurological disorders.
Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry
Mécanisme D'action
Target of Action
Methyllycaconitine (MLA) is a diterpenoid alkaloid found in many species of Delphinium . The primary targets of MLA are the nicotinic acetylcholine receptor α7 subunit and the nicotinic acetylcholine receptor α9 subunit . These receptors are part of the nicotinic acetylcholine receptors (nAChRs) family, which plays a crucial role in the brain’s cholinergic neurotransmission system .
Mode of Action
MLA interacts with its targets, the α7 and α9 subunits of nAChRs, by acting as a potent and selective antagonist . This means that MLA binds to these receptors and blocks their function, preventing the normal action of acetylcholine and nicotine . This interaction results in changes in neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
The interaction of MLA with nAChRs affects various biochemical pathways. nAChRs are ion channel proteins that, through their permeability to cations, can influence both neuronal excitability and cell signaling mechanisms . These receptors are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons . The blocking of these receptors by MLA can therefore have widespread effects on these pathways.
Pharmacokinetics
It’s known that mla is a potent and selective antagonist at α7-containing nicotinic receptors, which suggests that it has a high affinity for these receptors .
Result of Action
The molecular and cellular effects of MLA’s action primarily involve the inhibition of α7-containing nAChRs. This inhibition can affect both neuronal excitability and cell signaling mechanisms . For example, MLA has been shown to inhibit the decreased cell viability induced by amyloid-β 25–35, suggesting a protective effect .
Action Environment
The action, efficacy, and stability of MLA can be influenced by various environmental factors. It’s worth noting that MLA is a natural compound found in many species of Delphinium , suggesting that its production and action may be influenced by the plant’s growth conditions.
Analyse Biochimique
Biochemical Properties
Methyllycaconitine is soluble in chloroform, but does not dissolve well in water . It interacts with nicotinic acetylcholine receptors (nAChRs) in the brain . There are numerous subtypes of nAChR that differ in their properties, including their sensitivity to Methyllycaconitine .
Cellular Effects
Methyllycaconitine has been shown to have a protective effect against cytotoxicity induced by Amyloid-β Peptides in SH-SY5Y cells . It also inhibits the decreased cell viability induced by Amyloid-β Peptides .
Molecular Mechanism
Methyllycaconitine exerts its effects at the molecular level by interacting with nicotinic acetylcholine receptors (nAChRs) in the brain . It is one of the most potent and specific α7nAChR ligands that bind to neuronal α-bungarotoxin sites .
Temporal Effects in Laboratory Settings
In a study, Methyllycaconitine was shown to have a protective effect against the cytotoxicity of Amyloid-β Peptides in SH-SY5Y cells . This suggests that Methyllycaconitine may alter the effects of these peptides over time.
Dosage Effects in Animal Models
In animal models, Methyllycaconitine has been shown to increase the lethal dose 50% (LD 50) for intravenous toxicity
Metabolic Pathways
It is known that Methyllycaconitine interacts with nicotinic acetylcholine receptors, which play a role in various metabolic processes .
Méthodes De Préparation
The synthesis of Methyllycaconitine Perchlorate involves multiple steps, starting from the extraction of the natural alkaloid from Delphinium plants. The synthetic route typically includes the following steps:
Extraction: The natural alkaloid is extracted from Delphinium species using organic solvents.
Purification: The extracted compound is purified through chromatographic techniques.
Chemical Modification: The purified alkaloid undergoes chemical modifications to introduce the perchlorate group, resulting in Methyllycaconitine Perchlorate.
Analyse Des Réactions Chimiques
Methyllycaconitine Perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Methyllycaconitine Perchlorate is unique due to its high specificity for α7-subunit-containing nicotinic receptors. Similar compounds include:
α-Bungarotoxin: Another nicotinic receptor antagonist, but with broader specificity.
Conotoxins: Peptide toxins that target various ion channels, including nicotinic receptors.
Mecamylamine: A non-selective nicotinic receptor antagonist used in research and clinical settings
Methyllycaconitine Perchlorate stands out due to its high affinity and specificity for the α7-subtype, making it a valuable tool in neurobiological research.
Propriétés
Numéro CAS |
21019-30-7 |
|---|---|
Formule moléculaire |
C37H50N2O10 |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,5R,6S,8R,9S,10S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19-,21+,22-,24-,25+,27+,28-,29+,30-,33-,34-,35+,36-,37+/m0/s1 |
Clé InChI |
XLTANAWLDBYGFU-XTRFLXOSSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
SMILES isomérique |
CCN1C[C@@]2(CC[C@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Synonymes |
14,16-tetramethoxy-,(1-alpha,4(s),6-beta,14-alpha,16-beta)-oxy)methyl)-6; aconitane-7,8-diol,20-ethyl-4-(((2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl); delartine; delsemidine; methyl-lycaconitin; METHYLLYCACONITINE CITRATE MLA:SYNTHETIC; METHYLLYCACONITI |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



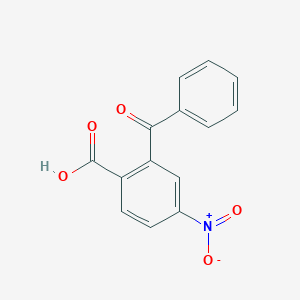
![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B43462.png)
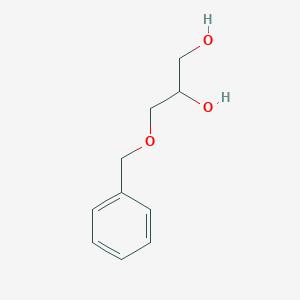


![4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B43467.png)

